MAO-B Inhibitory Potency of 6-Bromo-4-methylquinolin-3-amine in Rat Brain Mitochondria
6-Bromo-4-methylquinolin-3-amine demonstrates moderate inhibitory activity against rat monoamine oxidase B (MAO-B) with an IC₅₀ of 209 nM when tested in Sprague-Dawley rat brain mitochondrial homogenate. Notably, this compound exhibits substantial isoform selectivity between MAO-A and MAO-B: while it inhibits rat MAO-B with an IC₅₀ of 209 nM, its potency against human MAO-A is drastically reduced to 28.9 μM (28,900 nM), representing a selectivity ratio of approximately 138-fold for MAO-B over MAO-A [1][2]. This isoform selectivity profile is structurally dependent on the specific substitution pattern, as related methylquinoline isomers have been shown to inhibit MAO-A competitively with markedly different potency profiles [3]. Direct head-to-head comparison data with non-brominated 4-methylquinolin-3-amine in this specific MAO assay system are not available in public databases, limiting the ability to attribute this activity solely to the bromine substituent.
| Evidence Dimension | MAO-B vs. MAO-A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Rat MAO-B: 209 nM; Human MAO-A: 28,900 nM |
| Comparator Or Baseline | Other methylquinoline isomers (e.g., 4-MQ, 6-MQ): inhibit human MAO-A competitively with distinct potency ranges; specific IC₅₀ values for this assay system not available |
| Quantified Difference | MAO-B/MAO-A selectivity ratio ≈ 138-fold |
| Conditions | Rat MAO-B: Sprague-Dawley rat brain mitochondrial homogenate, assessed via 4-hydroxyquinoline spectrophotometric method. Human MAO-A: recombinant enzyme, fluorometric detection of kynuramine to 4-hydroxyquinoline conversion after 20 min incubation. |
Why This Matters
This selectivity profile informs researchers targeting MAO-B over MAO-A for neurological disorders (e.g., Parkinson's disease adjunct therapy research) without confounding MAO-A inhibition, enabling more precise pharmacological interrogation than non-selective quinoline analogs.
- [1] BindingDB. BDBM50038204 (CHEMBL3094026). IC₅₀: 209 nM. Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate. View Source
- [2] ChEMBL/TargetMine. Activity data for ChEMBL:CHEMBL86905. IC₅₀: 28900.0 nM. Inhibition of recombinant human MAO-A. View Source
- [3] Documents Delivered. Inhibition of type A monoamine oxidase by methylquinolines and structurally related compounds. View Source
